

# Technical Guide: Spectroscopic Analysis of (S)-Tetrahydrofuran-3-carboxylic Acid

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## Compound of Interest

Compound Name: *Tetrahydrofuran-3-carboxylic acid*

Cat. No.: *B120303*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-**Tetrahydrofuran-3-carboxylic acid**, a key chiral building block in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic spectral signatures, the experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The structural elucidation of (S)-**Tetrahydrofuran-3-carboxylic acid** is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	-COOH
~4.0 - 4.2	Multiplet	2H	-OCH <sub>2</sub> -
~3.8 - 3.9	Multiplet	1H	-OCH-
~3.0 - 3.2	Multiplet	1H	-CH(COOH)-
~2.1 - 2.3	Multiplet	2H	-CH <sub>2</sub> -

### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~175 - 180	C=O (Carboxylic Acid)
~70 - 75	-OCH <sub>2</sub> -
~65 - 70	-OCH-
~40 - 45	-CH(COOH)-
~30 - 35	-CH <sub>2</sub> -

### Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration	Functional Group
2500-3300	Strong, Broad	O-H Stretch	Carboxylic Acid
~1710	Strong	C=O Stretch	Carboxylic Acid
1210-1320	Medium	C-O Stretch	Carboxylic Acid / Ether
1050-1150	Strong	C-O-C Stretch	Ether

### Mass Spectrometry (MS)

m/z	Interpretation
116.0473	$[M]^+$ (Molecular Ion)
71	$[M - COOH]^+$
45	$[COOH]^+$

## Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for **(S)-Tetrahydrofuran-3-carboxylic acid**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-Tetrahydrofuran-3-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - Reference the spectrum to the residual solvent peak.
- $^{13}C$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}C$ .
  - Reference the spectrum to the solvent peak.

## IR Spectroscopy Protocol

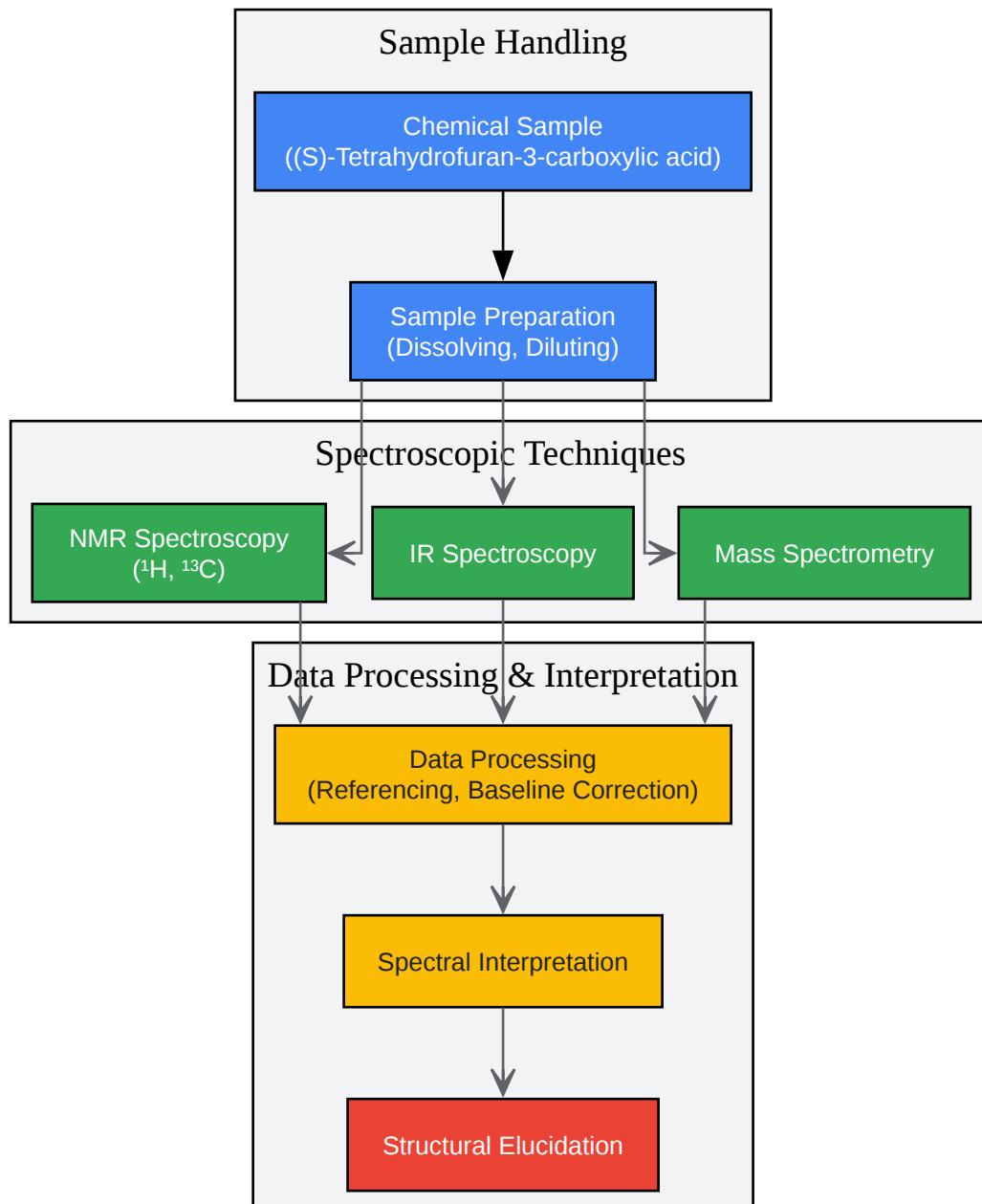
- Sample Preparation:
  - Neat (liquid film): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CHCl}_3$ ) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or solvent).
  - Record the sample spectrum.
  - The instrument software will automatically subtract the background to produce the final spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500).
  - For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.

# Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(S)-Tetrahydrofuran-3-carboxylic acid**.



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Caption: Generalized workflow for spectroscopic analysis.

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